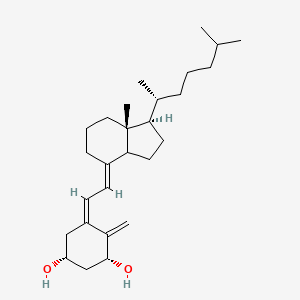

9,10-Secocholesta-5,7,10(19)-triene-1,3-diol, (1b,3b,5Z,7E)-

Description

This compound is a secocholestane derivative structurally related to vitamin D analogs. Its IUPAC name specifies a broken B-ring (9,10-seco), hydroxyl groups at positions 1β and 3β, and double bonds at 5Z and 7E configurations . It has been identified in plant extracts, such as Tamarindus indica leaves and Citrullus colocynthis fruits, albeit in minor quantities . With a molecular formula of C₂₇H₄₄O₂ and molecular weight of 400.64 g/mol, it shares a steroidal backbone with vitamin D metabolites but differs in hydroxylation patterns .

Properties

IUPAC Name |

(1R,3R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25?,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHCOWSQAMBJIW-SCEGRCEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Total Synthesis via Convergent Strategies

A streamlined total synthesis route avoids fermentation dependencies by employing vitamin D₂ (5) as a precursor :

-

Sulfone Intermediate Formation : Vitamin D₂ is converted to sulfone 13 , which undergoes SO₂ extrusion in refluxing ethanol to yield (5E,7E)-triene 19 .

-

Stereoselective 1α-Hydroxylation : Selenium dioxide/N-methylmorpholine N-oxide (NMO) selectively hydroxylates 19 to form a 6:1 mixture of 1α/1β-epimers. Chromatographic separation isolates the 1α-epimer 20 in 36% yield.

-

Side-Chain Functionalization : Grignard reactions with methylmagnesium bromide introduce the C-25 hydroxyl group, followed by TBS protection and photoisomerization to finalize the (5Z,7E)-configuration .

This route achieves an overall yield of 48% for the deuterated analog, demonstrating scalability for industrial production .

Photochemical Generation from 5,7-Diene Precursors

UVB irradiation (290–315 nm) dynamically converts 5,7-diene steroids into 9,10-secosteroids :

-

Mechanism : UVB induces electrocyclic opening of the B-ring, forming previtamin D analogs. Subsequent thermal equilibration yields the (5Z,7E)-triene system.

-

Optimization : Low UVB doses favor previtamin D formation, while higher doses promote isomerization to tachysterol (T-like) or lumisterol (L-like) derivatives .

This method is limited by competing photoproducts but offers a direct pathway from ergosterol or 7-dehydrocholesterol analogs.

Side-Chain Modifications via Organometallic Coupling

The C-24 hydroxyl group is introduced through stereoselective epoxide ring-opening reactions :

-

Epoxide Intermediate : (S)- or (R)-1,2-epoxy-3-methylbutane reacts with phenylsulfonyl derivatives (2) in tetrahydrofuran (THF) using n-butyllithium as a base.

-

Stereochemical Control : The configuration at C-24 is dictated by the chirality of the epoxide, yielding (R)- or (S)-hydroxysulfones (3a/3b) with 83–86% diastereomeric excess .

-

Deprotection : Sodium amalgam reduction removes the phenylsulfonyl group, followed by TBS cleavage with tetrabutylammonium fluoride (TBAF) to afford the final diol .

Comparative Analysis of Key Methods

Critical Challenges and Innovations

-

Stereochemical Purity : Achieving 1β,3β-diol configuration requires precise hydroxylation conditions. Microbial fermentation remains superior for 1α-hydroxylation but is unsuitable for 1β analogs .

-

Deuterated Derivatives : Hexadeutero analogs are synthesized using CD₃MgI to introduce deuterium at C-26/27, with isotopic purity >98% .

-

Green Chemistry : Recent advances replace Pt/C with Lindlar catalyst for selective hydrogenation, reducing heavy metal waste .

Chemical Reactions Analysis

Types of Reactions

9,10-Secocholesta-5,7,10(19)-triene-1,3-diol: can undergo various chemical reactions, including:

Oxidation: : Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: : Reduction of double bonds to single bonds.

Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: : Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.

Reduction: : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: : Formation of 9,10-Secocholesta-5,7,10(19)-triene-1,3-dione .

Reduction: : Formation of 9,10-Secocholesta-5,7,10(19)-triene-1,3-diol with saturated double bonds.

Substitution: : Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Overview

9,10-Secocholesta-5,7,10(19)-triene-1,3-diol, commonly known as alfacalcidol , is a synthetic derivative of vitamin D3. It plays a critical role in calcium and phosphate metabolism and has been extensively studied for its therapeutic applications in various medical conditions, particularly in bone health and cancer treatment.

Bone Health Disorders

Alfacalcidol is primarily used in the management of conditions associated with calcium deficiency. Its applications include:

- Renal Osteodystrophy : Alfacalcidol is effective in treating renal osteodystrophy, a bone disorder that occurs in patients with chronic kidney disease due to imbalances in calcium and phosphate metabolism. It helps to maintain appropriate calcium levels by promoting intestinal absorption of calcium and phosphate .

- Osteomalacia and Rickets : Alfacalcidol is indicated for treating osteomalacia and vitamin D-resistant rickets. It acts by correcting the deficiency of active vitamin D metabolites in patients who cannot convert vitamin D into its active form due to liver or kidney dysfunction .

- Hypoparathyroidism : In patients with hypoparathyroidism, alfacalcidol aids in managing low calcium levels by enhancing intestinal absorption and mobilizing calcium from bones .

Cancer Treatment and Prevention

Recent studies have explored the potential role of alfacalcidol in oncology:

- Solid Tumors : Alfacalcidol has been investigated for its potential use in the treatment and prevention of solid tumors, including lung cancer and breast cancer. Research indicates that it may inhibit tumor growth through mechanisms involving calcium homeostasis and modulation of cell proliferation pathways .

- Clinical Case Studies : A clinical study demonstrated that patients with solid tumors treated with alfacalcidol did not exhibit hypercalcemia or other significant side effects, suggesting its safety profile when administered over extended periods. The effective dosage ranged from 0.25 to 10 µg per day depending on the type of cancer and patient condition .

Effects on Cancer Cell Proliferation

Research has shown that alfacalcidol can suppress the growth of certain cancer cell lines:

- In vitro studies have indicated that alfacalcidol can reduce proliferation rates of breast cancer cells. However, caution is advised as it may also induce hypercalcemia as a side effect, which could complicate treatment regimens .

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Bone Health | Renal osteodystrophy, osteomalacia, rickets | Enhances calcium absorption; regulates metabolism |

| Cancer Treatment | Solid tumors (lung, breast) | Modulates cell proliferation; maintains calcium levels |

| Hypoparathyroidism | Management of low calcium levels | Increases intestinal absorption of calcium |

Case Studies

A notable case involved a 73-year-old female patient with lung carcinoma who was treated with alfacalcidol at a dosage of 1 µg/day for two years post-radiation therapy. The patient maintained stable clinical conditions without signs of hypercalcemia or other metabolic abnormalities throughout the treatment period .

Another case study reported a patient receiving 2 µg/day over two years who also showed no adverse effects while benefiting from improved bone health markers . These cases underscore the compound's potential efficacy and safety profile in long-term treatment scenarios.

Mechanism of Action

The compound exerts its effects primarily through vitamin D receptor (VDR) activation . Upon binding to VDR, it modulates gene expression and influences various biological processes, including calcium homeostasis, immune function, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vitamin D3 (Cholecalciferol)

- Structure : (3S,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol.

- Key Differences : Lacks the 1β-hydroxyl group present in the target compound. Vitamin D3 is a precursor to active metabolites like calcitriol and is critical for calcium homeostasis .

- Molecular Weight : 384.64 g/mol (C₂₇H₄₄O).

Calcifediol (25-Hydroxyvitamin D3)

- Structure : (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol.

- Key Differences : Contains a 25-hydroxyl group instead of 1β-hydroxyl. Calcifediol is a major circulating metabolite of vitamin D3, serving as a biomarker for vitamin D status .

- Molecular Weight : 400.64 g/mol (C₂₇H₄₄O₂), identical to the target compound but with distinct bioactivity .

9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol

- Structure : (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol.

- Key Differences : Features three hydroxyl groups (3β, 24, 25) and is reported in Citrullus colocynthis extracts. Demonstrates antibacterial activity, suggesting functional divergence from the 1,3-diol variant .

- Molecular Weight : 416.64 g/mol (C₂₇H₄₄O₃) .

Alfacalcidol Impurity B

- Structure : (1β,3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1,3-diol.

- Key Differences : Structurally identical to the target compound but identified as a synthetic impurity during alfacalcidol (1α-hydroxylated analog) production. Highlights the importance of stereochemical control in synthesis .

Fluorinated Derivatives

- Example : 9,10-Secocholesta-5,7,10(19)-triene-1-fluoro-3,25-diol.

- Key Differences: Fluorination at position 1 enhances metabolic stability and receptor binding affinity, illustrating how minor modifications alter pharmacokinetics .

Structural and Functional Comparison Table

Notes on Derivatives and Analytical Considerations

- Derivatization : Trimethylsilyl (TMS) ether derivatives, such as 25-TMS-9,10-secocholesta-5,7,10(19)-triene-1,3-diol, are used in GC-MS analysis to improve volatility and detection .

- Stereochemical Complexity: Minor stereochemical variations (e.g., 1α vs. 1β hydroxylation) significantly impact biological activity, as seen in alfacalcidol (1α-hydroxylated) versus its impurity .

Biological Activity

9,10-Secocholesta-5,7,10(19)-triene-1,3-diol, commonly known as alfacalcidol, is a synthetic derivative of vitamin D3. It is primarily utilized in clinical settings to manage various disorders related to calcium metabolism and has garnered interest due to its potential anticancer properties. This article explores the biological activity of alfacalcidol, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C27H44O2

- Molecular Weight : 400.64 g/mol

- CAS Number : 65445-15-0

Alfacalcidol functions as a prohormone that is converted in the liver to its active form, calcitriol (1α,25-dihydroxyvitamin D3). This active metabolite binds to the vitamin D receptor (VDR), influencing gene expression across various tissues. The primary actions of calcitriol include:

- Calcium and Phosphate Homeostasis : Enhances intestinal absorption of calcium and phosphate, crucial for bone health.

- Bone Health : Stimulates osteoblast activity and mineralization processes.

- Immune Modulation : Influences immune responses and may exhibit anti-inflammatory effects.

- Cell Growth Regulation : Alters cellular proliferation and differentiation pathways.

Therapeutic Applications

Alfacalcidol is used in several clinical contexts:

- Renal Osteodystrophy : Helps manage bone disease in patients with chronic kidney disease by correcting calcium and phosphate imbalances.

- Rickets and Osteomalacia : Effective in treating vitamin D-resistant rickets and osteomalacia due to hypophosphatemia.

- Cancer Treatment : Emerging research suggests potential benefits in treating solid tumors, particularly lung and brain cancers .

Anticancer Properties

Recent studies have highlighted the anticancer potential of alfacalcidol. The compound appears to exert its effects through various mechanisms:

- Apoptosis Induction : Alfacalcidol has been shown to promote apoptosis in cancer cells via VDR-mediated pathways .

- Inhibition of Tumor Growth : In preclinical models, alfacalcidol demonstrated the ability to inhibit tumor growth and metastasis .

A study evaluating the effects of alfacalcidol on lung cancer cells reported significant reductions in cell viability and proliferation rates when treated with the compound .

Immune System Effects

Alfacalcidol's role in modulating immune responses has also been investigated. It has been observed to enhance the activity of immune cells such as T-cells and macrophages, potentially improving host defense mechanisms against tumors .

Case Studies

Several case studies have documented the clinical efficacy of alfacalcidol:

-

Case Study on Renal Osteodystrophy :

- A cohort of patients with chronic kidney disease was treated with alfacalcidol. Results indicated significant improvements in bone mineral density and reductions in fracture rates over a 12-month period.

- Cancer Treatment Case Study :

Data Table: Summary of Biological Activities

Q & A

Q. Q1: What are the recommended analytical techniques for structural elucidation of 9,10-Secocholesta-5,7,10(19)-triene-1,3-diol and its isomers?

A: Structural characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for resolving stereochemistry and confirming double-bond configurations (e.g., 5Z,7E vs. 5E,7Z). Chemical shifts for hydroxyl groups and methylene protons are diagnostic .

- High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular weight and fragmentation patterns, as demonstrated in the synthesis of related secosteroids .

- Chromatography: Reverse-phase HPLC with UV detection (e.g., λ = 265 nm for conjugated dienes) separates isomers. Silica gel column chromatography using gradients like 20:1 hexane:ethyl acetate is effective for purification .

Q. Q2: How can researchers verify the purity of synthesized 9,10-secocholesta derivatives?

A: Purity assessment involves:

- Melting Point Analysis: Sharp melting points (e.g., 222.6°C for (1R,3S,5Z,7E)-isomer) indicate high crystallinity and purity .

- HPLC-PDA (Photodiode Array): Detects UV-active impurities at 265 nm, leveraging the conjugated diene system’s absorbance .

- Thin-Layer Chromatography (TLC): Validates homogeneity using silica plates and iodine staining for non-UV-active impurities .

Advanced Research Questions

Q. Q3: What experimental design challenges arise in synthesizing stereoisomers of 9,10-secocholesta derivatives, and how can they be mitigated?

A: Key challenges include:

- Stereochemical Control: The 5Z,7E configuration is prone to thermal isomerization. Use low-temperature reactions (<0°C) and light-protected conditions to preserve stereochemistry .

- Catalyst Selection: Grubbs catalysts (e.g., Catalyst 4 in ) enable Z-selective cross-metathesis for constructing conjugated dienes. Computational modeling (e.g., DFT) optimizes catalyst-substrate interactions .

- Byproduct Formation: Side reactions at the 19-methyl group can occur. Purification via preparative HPLC with C18 columns minimizes these impurities .

Q. Q4: How can computational methods resolve contradictions in stereochemical assignments of 9,10-secocholesta derivatives?

A: Discrepancies in stereochemistry (e.g., 22E vs. 22Z in ergosterol analogs) are addressed through:

- Quantum Chemical Calculations: Predict NMR chemical shifts using software like Gaussian or ORCA. Compare computed vs. experimental shifts to validate configurations .

- Molecular Dynamics (MD): Simulates conformational stability of isomers under physiological conditions, clarifying thermodynamic preferences .

- X-ray Crystallography: Provides definitive structural data, though crystallization challenges may require co-crystallization agents .

Q. Q5: What methodological strategies are recommended for studying the metabolic stability of 9,10-secocholesta derivatives in vitro?

A: Key approaches include:

- Hepatocyte Incubation Assays: Monitor hydroxylation at C25/C24 using LC-MS/MS. For example, 25-hydroxyvitamin D3 (Calderol) is a known metabolite .

- CYP450 Inhibition Studies: Use recombinant enzymes (e.g., CYP27B1) to identify metabolic pathways. Fluorescent probes quantify enzyme activity .

- Stability in Simulated Gastric Fluid: Assess degradation kinetics at pH 2.0 to predict oral bioavailability .

Q. Q6: How do regulatory requirements (e.g., CEP certifications) impact the synthesis of 9,10-secocholesta derivatives for pharmaceutical research?

A: Compliance with certifications like CEP (Certification of Suitability) necessitates:

- Strict Process Controls: Document reaction parameters (e.g., temperature, catalyst loading) to ensure batch-to-batch consistency .

- Impurity Profiling: Identify and quantify impurities ≤0.1% using LC-HRMS. Reference standards (e.g., Alfacalcidol impurity B) are critical for calibration .

- Data Integrity: Secure electronic lab notebooks (ELNs) with audit trails and encryption meet FDA 21 CFR Part 11 guidelines .

Data Analysis and Validation

Q. Q7: How should researchers address discrepancies in biological activity data between 9,10-secocholesta isomers?

A: Contradictory results (e.g., vitamin D receptor binding affinity) require:

- Dose-Response Curves: Establish EC50 values using luciferase reporter assays in HEK293 cells transfected with VDR .

- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance between isomers .

- Structural-Activity Relationship (SAR) Modeling: Use MOE or Schrödinger Suite to correlate hydroxyl group positioning (C1 vs. C3) with activity .

Q. Q8: What best practices ensure reproducibility in chromatographic analysis of 9,10-secocholesta derivatives?

A: Critical steps include:

- Column Equilibration: Pre-equilibrate C18 columns with mobile phase (e.g., acetonitrile:water 70:30) for ≥30 minutes .

- Internal Standards: Spike samples with deuterated analogs (e.g., d6-25-hydroxyvitamin D3) to correct for matrix effects .

- System Suitability Tests: Validate retention time (±2%) and peak symmetry (USP tailing factor <1.5) daily .

Emerging Research Directions

Q. Q9: What advanced separation technologies are being explored for isolating 9,10-secocholesta derivatives from complex matrices?

A: Innovations include:

- Membrane Chromatography: Ceramic hydroxyapatite membranes selectively bind hydroxylated secosteroids .

- Supercritical Fluid Chromatography (SFC): CO2-based mobile phases improve resolution of nonpolar isomers (e.g., 24-dehydrocholecalciferol) .

- Capillary Electrophoresis (CE): Chiral selectors (e.g., cyclodextrins) resolve enantiomers in nanogram-scale samples .

Q. Q10: How can machine learning optimize synthetic routes for novel 9,10-secocholesta analogs?

A: Strategies involve:

- Retrosynthetic Prediction: Tools like IBM RXN for Chemistry propose pathways using transformer models trained on USPTO datasets .

- Reaction Yield Optimization: Bayesian optimization algorithms adjust catalyst ratios and solvents to maximize yields .

- Toxicity Prediction: ADMET predictors (e.g., ADMETlab 2.0) screen analogs for hepatotoxicity risks early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.